molecular formula C9H12N2O2 B2741032 (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid CAS No. 512809-25-5

(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid

Cat. No. B2741032
M. Wt: 180.207
InChI Key: YUDAQQKQCULJEW-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is used for proteomics research applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid” are not detailed in the available resources. The molecular formula is C9H12N2O2 and the molecular weight is 180.21 .

Scientific Research Applications

Polymer Modification and Medical Applications

One study focused on the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amine compounds, including pyrazole derivatives similar to the compound of interest. These modifications aimed to enhance the hydrogels' swelling properties and thermal stability, with potential applications in the medical field due to their promising antibacterial and antifungal activities (Aly, El-Mohdy, 2015).

Chemical Synthesis and Ring System Creation

Another study explored the synthesis of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, a new ring system, through reactions involving similar pyrazole compounds. This research adds to the understanding of pyrazole chemistry and its potential for creating novel chemical structures with diverse applications (Elnagdi, Sallam, Ilias, 1975).

Novel Polyfunctional Pyrazolyl Substituted Pyridines

Research into the conjugate and direct additions of methylene-active compounds to cyano carbon atoms led to the creation of novel polyfunctional pyrazolyl-substituted monocyclic pyridines. These compounds, synthesized from ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, showcase the versatility of pyrazole derivatives in organic synthesis (Latif, Rady, Döupp, 2003).

Synthesis of Pyrazol-4-ylalkanones and Carbonitriles

A study on the synthesis of 1-(5-aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles from acrylonitriles and hydrazines revealed insights into the product ratios based on solvent and substituent variations. This research provides a convenient route to novel pyrazole-4-carbonitriles and alkanones, highlighting the compound's role in the development of potentially biologically active molecules (McFadden, Huppatz, 1991).

Enhanced Oil Recovery

A novel acrylamide-based copolymer, synthesized using a combination of imidazoline derivative and/or sulfonate, demonstrated excellent properties for enhanced oil recovery. The polymer showed significant thickening property, shear stability, and salt tolerance, underscoring the potential of pyrazole derivatives in industrial applications (Gou et al., 2015).

properties

IUPAC Name

(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDAQQKQCULJEW-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid

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